5-Methoxypyridine-2-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyridine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-5-2-3-6(7(8)11)9-4-5/h2-4H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLGOTUKXMOFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 5 Methoxypyridine 2 Carbothioamide and Its Precursors
Retrosynthetic Analysis of 5-Methoxypyridine-2-carbothioamide
Retrosynthetic analysis of this compound identifies the primary disconnection at the carbothioamide functional group. This leads back to a key intermediate, 5-methoxypyridine-2-carbonitrile (B1355149), and a sulfur source. Alternatively, the thioamide can be formed from the corresponding amide, 5-methoxypyridine-2-carboxamide, or directly from the carboxylic acid derivative, 5-methoxypyridine-2-carboxylic acid, through thioamidation. The 5-methoxypyridine core can be further disconnected, suggesting a synthesis starting from a substituted pyridine (B92270) ring, which is then functionalized with a methoxy (B1213986) group and the C2-substituent.
Established Synthetic Routes to Pyridine-2-carbothioamides
The synthesis of pyridine-2-carbothioamides, including the target molecule, generally follows well-established methodologies for thioamide formation. These methods primarily involve condensation reactions and direct thioamidation of carboxylic acid derivatives.
Condensation Reactions in Pyridine Carbothioamide Synthesis
Condensation reactions are a common strategy for synthesizing pyridine carbothioamides. nih.gov One prevalent method involves the reaction of a pyridine carboxaldehyde with a thiosemicarbazide (B42300). nih.gov This reaction proceeds via the formation of a thiosemicarbazone intermediate, which can be considered a derivative of the target carbothioamide. For instance, various substituted pyridine carboxaldehydes can be reacted with thiosemicarbazide in the presence of a suitable solvent like ethanol (B145695) to yield the corresponding pyridine thiosemicarbazones. nih.govnih.gov
Another approach involves the condensation of hydrazides with appropriate aldehydes. nih.govresearchgate.net For example, pyridine-2,6-bis-carboxamide Schiff's bases have been synthesized through the condensation of bis-hydrazides with various aromatic or heterocyclic aldehydes in refluxing absolute ethanol. nih.govresearchgate.net
| Reactants | Product Type | Conditions | Reference |
| Substituted Pyridine Carboxaldehyde, Thiosemicarbazide | Pyridine Thiosemicarbazone | Ethanol, Room Temperature | nih.gov |
| Hydrazides, Aromatic/Heterocyclic Aldehydes | Pyridine-bridged bis-carboxamide Schiff's bases | Refluxing Absolute Ethanol | nih.govresearchgate.net |
Thioamidation Reactions
Thioamidation represents a direct method for converting carboxylic acid derivatives into thioamides. This can be achieved by treating the corresponding amide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. While specific examples for this compound are not detailed in the provided results, this is a general and widely used transformation in organic synthesis.
Alternatively, the direct conversion of a nitrile to a thioamide can be accomplished by reaction with hydrogen sulfide (B99878) or its equivalents. This method is particularly useful when the corresponding nitrile is readily accessible.
Synthesis of Key Intermediates for this compound
The successful synthesis of this compound hinges on the efficient preparation of its key precursors, namely 5-Methoxypyridine-2-carboxylic acid derivatives and 5-Methoxypyridine-2-carboxaldehyde.
Preparation of 5-Methoxypyridine-2-carboxylic Acid Derivatives
5-Methoxypyridine-2-carboxylic acid is a crucial intermediate. pipzine-chem.comsynchem.dechemicalbook.com Its synthesis can be achieved through various routes. One common method involves the methoxylation and subsequent carboxylation of a pyridine derivative. pipzine-chem.com For example, starting with 5-amino-2-methylpyridine, a series of reactions including diazotization, hydrolysis, and oxidation can lead to the formation of 5-hydroxypyridine-2-carboxylic acid, which can then be methylated to afford the desired product. Raw materials that can be used in the synthesis of 5-Methoxypyridine-2-carboxylic acid include 5-Amino-2-methylpyridine, potassium permanganate, and iodomethane. chemicalbook.com
The synthesis of various substituted 5-amino-2-pyridinecarboxylic acids has been described through methods such as reductive alkylation of methyl 5-amino-2-pyridinecarboxylates and alkylation of the corresponding urethane (B1682113) followed by hydrolysis. nih.gov These methods highlight the versatility in functionalizing the pyridine ring to obtain a variety of derivatives.
| Starting Material | Key Transformations | Product | Reference |
| Pyridine | Methoxylation, Carboxylation | 5-Methoxypyridine-2-carboxylic acid | pipzine-chem.com |
| Methyl 5-amino-2-pyridinecarboxylates | Reductive alkylation, Hydrolysis | Substituted 5-amino-2-pyridinecarboxylic acids | nih.gov |
| 5-nitro-2-pyridinecarboxylate | Nucleophilic displacement, Hydrolysis | 5-(phenylamino)-2-pyridinecarboxylic acid | nih.gov |
Synthetic Routes to 5-Methoxypyridine-2-carboxaldehyde
5-Methoxypyridine-2-carboxaldehyde is another vital precursor. A general and effective method for the synthesis of pyridine-2-carboxaldehydes involves the oxidation of the corresponding 2-methylpyridine (B31789). google.com For instance, oxidation of substituted 2-picolines (2-methylpyridines) with selenium dioxide has been employed to generate the corresponding pyridine-2-carboxaldehydes. nih.gov In the context of 5-methoxypyridine-2-carboxaldehyde, this would involve the oxidation of 5-methoxy-2-methylpyridine.
A multi-step synthesis of 2-pyridine carboxaldehyde has been reported starting from 2-methylpyridine (2-picoline). google.com This process involves chlorination to form 2-chloromethyl pyridine, followed by hydrolysis to 2-pyridinemethanol, and subsequent oxidation to the aldehyde. google.com This methodology could be adapted for the synthesis of 5-methoxypyridine-2-carboxaldehyde starting from 5-methoxy-2-picoline.
| Starting Material | Key Reagents/Steps | Product | Reference |
| Substituted 2-picoline | Selenium dioxide | Pyridine-2-carboxaldehyde | nih.gov |
| 2-methylpyridine | Trichloro isocyanate, NaOH, Sodium hypochlorite/TEMPO | 2-pyridine carboxaldehyde | google.com |
Methoxylation Strategies for Pyridine Ring Systems
The introduction of a methoxy group at the 5-position of the pyridine ring is a critical step in the synthesis of the target compound. A common and effective method for this transformation is nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a suitable leaving group, such as a halide, by a methoxide (B1231860) source.
One documented approach begins with 2,5-dibromopyridine (B19318). chemicalbook.com The reaction of this precursor with sodium methoxide in methanol (B129727) under reflux conditions leads to the selective substitution of the bromine atom at the 2-position, yielding 5-bromo-2-methoxypyridine (B44785) in high yield. chemicalbook.com This selectivity is attributed to the electronic properties of the pyridine ring, which favor nucleophilic attack at the α-positions (2 and 6).
Alternatively, 2-amino-5-methoxypyridine (B21397) can serve as a starting material for the synthesis of a key intermediate, 2-bromo-5-methoxypyridine. nih.govchemicalbook.com This transformation is achieved through a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the introduction of a bromine atom. chemicalbook.com
A summary of these methoxylation strategies is presented in the table below.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2,5-Dibromopyridine | Sodium Hydroxide, Methanol | 5-Bromo-2-methoxypyridine | 98 | chemicalbook.com |
| 2-Amino-5-methoxypyridine | Hydrobromic Acid, Bromine, Sodium Nitrite | 2-Bromo-5-methoxypyridine | 63 | nih.govchemicalbook.com |
Optimization of Synthetic Yields and Reaction Conditions
The synthesis of the precursor, 2-bromo-5-methoxypyridine, from 2,5-dibromopyridine demonstrates a high yield of 98% when refluxed for 5 hours. chemicalbook.com The alternative route from 2-amino-5-methoxypyridine provides a more moderate yield of 63%. chemicalbook.com
The conversion of the bromo-intermediate to 5-methoxypyridine-2-carbonitrile is a crucial step. While specific yields for this exact transformation are not detailed in the provided search results, the general conversion of bromopyridines to pyridylnitriles is a well-established process, often achieved through cyanation reactions, for instance, using copper(I) cyanide.
The final step, the thionation of a carbonyl or nitrile to a carbothioamide, is commonly accomplished using Lawesson's reagent. beilstein-journals.orgnih.govenamine.net The reaction of an amide with Lawesson's reagent is a widely used method for the synthesis of thioamides. enamine.net Optimization of this step often involves managing the removal of phosphorus-containing byproducts. A developed chromatography-free workup involves treating the reaction mixture with ethylene (B1197577) glycol to decompose the Lawesson's reagent byproduct into a more polar species that can be easily separated, thus simplifying purification and improving the isolated yield of the desired thioamide. beilstein-journals.org This method has been shown to be effective for the large-scale synthesis of thioamides. beilstein-journals.org
The following table outlines a potential synthetic sequence and highlights areas for yield optimization.
| Step | Starting Material | Intermediate/Product | Key Reagents/Conditions | Optimization Focus |
| 1 | 2,5-Dibromopyridine | 5-Bromo-2-methoxypyridine | Sodium Methoxide, Methanol, Reflux | Reaction time and temperature to maximize yield. |
| 2 | 5-Bromo-2-methoxypyridine | 5-Methoxypyridine-2-carbonitrile | Copper(I) Cyanide | Catalyst choice and reaction conditions for efficient cyanation. |
| 3 | 5-Methoxypyridine-2-carbonitrile | 5-Methoxypyridine-2-carboxamide | Acid or base-catalyzed hydrolysis | Control of reaction conditions to prevent over-hydrolysis to the carboxylic acid. |
| 4 | 5-Methoxypyridine-2-carboxamide | This compound | Lawesson's Reagent | Stoichiometry of Lawesson's reagent and optimized workup for byproduct removal. beilstein-journals.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov These principles can be applied to the synthetic route of this compound in several ways.
One key aspect is the use of environmentally benign solvents. researchgate.netbiosynce.com Traditional organic solvents often have issues with toxicity and volatility. For the synthesis of pyridine derivatives, the exploration of greener solvents is encouraged. biosynce.com For instance, in the thionation step using Lawesson's reagent, the development of a chromatography-free workup not only improves efficiency but also reduces the use of large volumes of solvent typically required for chromatographic purification. beilstein-journals.org
Microwave-assisted synthesis is another green chemistry tool that can be applied. nih.gov Microwave irradiation can lead to significantly shorter reaction times and increased product yields, reducing energy consumption and the potential for side reactions. nih.gov The synthesis of pyridine derivatives via one-pot multicomponent reactions under microwave irradiation has been shown to be an efficient and environmentally friendly approach. nih.gov
The following table summarizes the potential application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Safer Solvents and Auxiliaries | Utilizing greener solvents in methoxylation and thionation steps; employing chromatography-free workup procedures to reduce solvent usage. beilstein-journals.orgresearchgate.net |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
| Waste Prevention | Optimizing reactions to maximize yields and reduce byproducts; developing catalytic methods to minimize stoichiometric waste. |
| Atom Economy | Selecting synthetic routes with high atom economy, such as substitution reactions over addition/elimination sequences where possible. |
Chemical Transformations and Reactivity of 5 Methoxypyridine 2 Carbothioamide
Reactivity at the Thioamide Moiety
The thioamide group, -C(=S)NH₂, is a versatile functional unit known for its rich chemistry, which is significantly different from its amide analogue due to the properties of the sulfur atom. It can participate in a wide array of reactions, including nucleophilic additions, substitutions, and cyclizations, making it a valuable synthon in heterocyclic chemistry. arkat-usa.orgresearchgate.net
Nucleophilic Additions and Substitutions Involving the Thioamide Group
The thioamide functionality can exist in thione and thiol tautomeric forms. nih.gov The sulfur atom is a soft nucleophile, making it susceptible to attack by various electrophiles. A primary example of this reactivity is S-alkylation. In related pyridine-2-thione derivatives, refluxing with reagents like ethyl 3-bromopropanoate (B1231587) in the presence of a base leads to the formation of the corresponding S-alkylated product. ekb.eg This reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide.
The thioamide nitrogen protons are also reactive and can be involved in substitution or condensation reactions, particularly after initial modification at the sulfur atom. nih.gov
Oxidation and Reduction Pathways of the Carbothioamide Functionality
The carbothioamide group can undergo both oxidation and reduction, although these pathways for 5-Methoxypyridine-2-carbothioamide are not extensively detailed in dedicated studies. However, the reactivity of related pyridine (B92270) carboxamides provides insight into potential transformations. For instance, pyridinecarboxamides can be reduced by reagents like samarium diiodide (SmI₂) in the presence of water to yield the corresponding methylpyridines. clockss.org This suggests a possible, though unconfirmed, reduction pathway for the carbothioamide group under similar conditions.
Oxidation of the thioamide group can lead to various sulfur-oxygen species, but specific conditions and products for this substrate require further investigation.
Cyclization Reactions Utilizing the Thioamide Unit
The thioamide group is a cornerstone for the synthesis of various sulfur- and nitrogen-containing heterocycles. Its ability to act as a binucleophile makes it an excellent starting material for cyclocondensation reactions. Research on analogous structures demonstrates that the thioamide unit readily reacts with bifunctional electrophiles to construct five- or six-membered rings. arkat-usa.orgresearchgate.net
A common transformation is the Hantzsch thiazole (B1198619) synthesis, where the thioamide reacts with an α-halocarbonyl compound. For example, studies on pyrazole-1-carbothioamides show that reaction with ethyl-3-bromo-2-oxopropanoate leads to the formation of a thiazole ring. researchgate.net Similarly, 6-methylpyridine-2-carbothioamide has been used as a precursor to synthesize thiazole derivatives, which are then further elaborated into linked 1,2,4-triazole (B32235) systems. heteroletters.org These reactions underscore the utility of the pyridine-2-carbothioamide (B155194) scaffold in building complex heterocyclic systems.
Table 1: Examples of Cyclization Reactions with Thioamide-Related Structures
| Starting Material Analogue | Reagent(s) | Conditions | Product Type | Reference |
| Dihydro-1H-pyrazole-1-carbothioamide | Ethyl-3-bromo-2-oxopropanoate | - | Thiazole derivative | researchgate.net |
| 6-Methylpyridine-2-carbothioamide | Ethyl bromopyruvate | - | Thiazole derivative | heteroletters.org |
| Thiosemicarbazide (B42300) | Chalcone derivative | NaOH, Ethanol (B145695), Reflux | Dihydro-1H-pyrazole-1-carbothioamide | researchgate.net |
| Thiocarbohydrazide (B147625) | Aroyl Chlorides | Phase-transfer catalysis | 1,5-Diacyl thiocarbohydrazide (Triazole precursor) | arkat-usa.org |
Transformations of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The substituents at the C-2 and C-5 positions of this compound further modulate this reactivity.
Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. masterorganicchemistry.commasterorganicchemistry.com However, the outcome of such reactions on substituted pyridines is dictated by the electronic properties of the substituents. In this compound, there are competing effects:
5-Methoxy Group (-OCH₃): An electron-donating group (EDG) that activates the ring towards electrophilic attack and is an ortho, para-director.
2-Carbothioamide Group (-CSNH₂): An electron-withdrawing group (EWG) that deactivates the ring and is a meta-director.
The activating effect of the methoxy (B1213986) group helps to overcome the inherent low reactivity of the pyridine ring. The directing influences of both groups converge on the C-4 and C-6 positions, making them the most probable sites for electrophilic attack.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of 5-OCH₃ (EDG) | Influence of 2-CSNH₂ (EWG) | Overall Predicted Reactivity |
| C-3 | - | Deactivated (ortho) | Highly Unlikely |
| C-4 | Activated (ortho) | Activated (meta) | Likely Site |
| C-6 | Activated (para) | Activated (meta) | Likely Site |
Nucleophilic Aromatic Substitution Reactions (e.g., Demethylation at C-5)
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyridine, particularly at the C-2, C-4, and C-6 positions. stackexchange.comyoutube.com While the carbothioamide group is not a typical leaving group, the methoxy group at the C-5 position can be targeted for nucleophilic substitution, most notably through demethylation to form the corresponding 5-hydroxypyridine derivative.
Studies on the closely related compound, 2-amino-5-methoxypyridine (B21397), have demonstrated efficient demethylation. asianpubs.org While traditional reagents like 48% hydrobromic acid are effective, they are also harsh and environmentally less favorable. A cleaner and high-yielding alternative involves using 95% sulfuric acid (H₂SO₄) as the demethylating agent. asianpubs.org This method provides a direct pathway to convert 2-amino-5-methoxypyridine into 2-amino-5-hydroxypyridine (B112774), suggesting a similar transformation is feasible for this compound. asianpubs.org The development of such protocols is crucial for creating key intermediates for various applications. asianpubs.org
Reactions Involving the Methoxy Group
The methoxy group at the 5-position of the pyridine ring is a key site for chemical modification, primarily through cleavage to the corresponding phenol, which can then be further derivatized.
The O-methyl ether of this compound can be cleaved to reveal a hydroxyl group, yielding 5-Hydroxypyridine-2-carbothioamide. This transformation is significant as it provides a handle for further functionalization, such as the introduction of new ether or ester linkages.
Acid-Catalyzed Demethylation:
A common method for the demethylation of methoxypyridines is treatment with strong acids. Research has demonstrated the effective demethylation of 2-amino-5-methoxypyridine to 2-amino-5-hydroxypyridine using 95% sulfuric acid (H₂SO₄). asianpubs.org This procedure is highlighted as a more environmentally friendly alternative to reagents like hydrobromic acid. asianpubs.org Given the structural similarity, it is highly probable that this compound would undergo a similar demethylation under these conditions.
The table below summarizes the findings for the demethylation of a closely related compound.
| Starting Material | Reagent | Product | Yield (%) |
| 2-Amino-5-methoxypyridine | 95% H₂SO₄ | 2-Amino-5-hydroxypyridine | 51.8 |
This data is from a study on a structurally analogous compound, 2-amino-5-methoxypyridine. asianpubs.org
The resulting 5-hydroxypyridine-2-carbothioamide is a versatile intermediate. The phenolic hydroxyl group can be subsequently alkylated or acylated to introduce a variety of substituents, allowing for the synthesis of a library of derivatives for further study. The thiosemicarbazone derivative, 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone, is a known compound, indicating the stability of the hydroxypyridine scaffold with a related functional group at the 2-position. researchgate.netncats.io
Spectroscopic and Crystallographic Characterization of 5 Methoxypyridine 2 Carbothioamide and Analogues
Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of 5-Methoxypyridine-2-carbothioamide and its derivatives.
In the FT-IR spectrum of related pyridine (B92270) carbothioamide derivatives, characteristic bands are observed. For instance, in pyridine-2-yl-methylene thiosemicarbazide (B42300), NH₂ stretching vibrations appear at 3268 and 3255 cm⁻¹, while the NHCS group shows a band at 3181 cm⁻¹. mdpi.com The C=N stretch is observed at 1622 cm⁻¹. mdpi.com For 6-methoxypyridine-2-yl methylene (B1212753) thiosemicarbazide, the NH₂ stretches are seen at 3260 and 3371 cm⁻¹, with the NHCS and C=N vibrations at 3161 cm⁻¹ and 1611 cm⁻¹, respectively. mdpi.comnih.gov In 5-chloropyridine-2-yl methylene hydrazinecarbothioamide, the NH₂ stretches are found at 3261 and 3372 cm⁻¹, the NHCS at 3160 cm⁻¹, and the C=N at 1609 cm⁻¹. nih.gov
The aromatic C-H in-plane bending vibrations are typically observed in the 1300-1000 cm⁻¹ range, while out-of-plane bending modes appear between 1000-700 cm⁻¹. researchgate.net In a study of 2-amino-5-methoxypyridine (B21397), a precursor, the NH₂ stretching vibrations were observed, and the C-O-C stretching of the methoxy (B1213986) group is also a key diagnostic peak. asianpubs.org The coordination of the pyridine nitrogen and thioamide sulfur to a metal center, as seen in metal complexes of these ligands, can be monitored by shifts in the pyridyl ring vibrations and the C=S stretching frequency. nih.gov
Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not detailed in the provided results, the technique is valuable for observing symmetric vibrations and skeletal modes that may be weak or absent in the IR spectrum.
Table 1: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Pyridine Carbothioamide Analogues
| Functional Group | Pyridine-2-yl-methylene thiosemicarbazide mdpi.com | 6-Methoxypyridine-2-yl methylene thiosemicarbazide mdpi.comnih.gov | 5-Chloropyridine-2-yl methylene hydrazinecarbothioamide nih.gov |
| ν(NH₂) | 3268, 3255 | 3260, 3371 | 3261, 3372 |
| ν(NHCS) | 3181 | 3161 | 3160 |
| ν(C=N) | 1622 | 1611 | 1609 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound and its analogues by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: In the ¹H NMR spectrum of 6-methoxypyridine-2-yl methylene thiosemicarbazide, the methoxy protons (OCH₃) appear as a singlet around δ 3.04 ppm. mdpi.com The protons of the pyridine ring and the thiosemicarbazide moiety show distinct signals. For example, the pyridine protons resonate at δ 6.79 (d), 7.71 (t), and 7.87 (d) ppm. The CH=N proton appears as a singlet at δ 7.96 ppm, the NH proton at δ 11.65 ppm (s), and the terminal NH₂ protons at δ 8.13 ppm (s). mdpi.com
For related pyridine carbothioamide derivatives, the chemical shifts of the pyridine ring protons are influenced by the substituent positions. For instance, in N-(4-fluorophenyl)pyridine-2-carbothioamide metal complexes, the pyridine protons appear in the aromatic region, with H-6 often being the most deshielded. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. For 6-methoxypyridine-2-yl methylene thiosemicarbazide, the methoxy carbon (OCH₃) resonates at δ 54.92 ppm. mdpi.com The carbons of the pyridine ring appear at δ 111.51, 114.32, 141.34, 150.98, and 163.88 ppm. mdpi.com The carbon of the C=N bond is found at δ 142.90 ppm, and the thiocarbonyl carbon (C=S) is observed at δ 178.65 ppm. mdpi.com
In a series of 2-methoxypyridine-3-carbonitrile derivatives, the methoxy carbon consistently appears around δ 55.0 ppm. mdpi.com The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of other substituents.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-Methoxypyridine-2-yl methylene thiosemicarbazide in DMSO-d₆ mdpi.com
| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |
| OCH₃ | 3.04 (s) | OCH₃ | 54.92 |
| Pyridine H | 6.79 (d), 7.71 (t), 7.87 (d) | Pyridine C | 111.51, 114.32, 141.34, 150.98, 163.88 |
| CH=N | 7.96 (s) | C=N | 142.90 |
| NH | 11.65 (s) | C=S | 178.65 |
| NH₂ | 8.13 (s) |
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight and elemental composition of this compound and its analogues, as well as for gaining structural insights through the analysis of fragmentation patterns.
In the electron ionization mass spectrum (EI-MS) of 6-methoxypyridine-2-yl methylene thiosemicarbazide, the molecular ion peak (M⁺) is observed at m/z 210, which corresponds to its molecular weight. mdpi.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such molecules involve cleavage of the side chain. For this compound, significant fragment ions are observed at m/z 150.2, 109.1, and 92.1. mdpi.com The fragmentation of related pyridine thiosemicarbazone derivatives often involves the loss of the thiosemicarbazide moiety or parts of it. mdpi.com
High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio with high accuracy. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. tandfonline.comnih.gov For instance, in a study of 2-methoxypyridine-3-carbonitrile derivatives, positive-ion electrospray ionization mass spectrometry ((+)-ESIMS) was used to confirm the molecular weights, showing characteristic isotopic patterns for compounds containing chlorine and bromine. mdpi.com
The fragmentation of organic molecules in a mass spectrometer is influenced by the stability of the resulting ions. libretexts.org For molecules containing ether groups, cleavage of the C-O bond is a common fragmentation pathway. tutorchase.com The presence of the pyridine ring and the thioamide group will also direct the fragmentation, often leading to characteristic ions that can be used for structural elucidation. researchgate.net
Table 3: Mass Spectrometry Data for Selected Pyridine Carbothioamide Analogues mdpi.com
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (relative abundance %) |
| Pyridine-2-yl-methylene thiosemicarbazide | 181 (20.7) | 180 (99.9), 120 (48), 92.0 (32), 64.9 (28) |
| 6-Methoxypyridine-2-yl methylene thiosemicarbazide | 210 (71.6) | 150.2 (78), 109.1 (30), 92.1 (50) |
| 5-Chloropyridine-2-yl methylene hydrazinecarbothioamide | 215 (22.7) | 214.2 (99.9), 154.1 (50), 126.1 (32), 99.0 (34) |
X-ray Diffraction Studies for Solid-State Structure Determination and Polymorphism Analysis
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal structural information for this compound and its analogues. malvernpanalytical.com This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Single-crystal X-ray diffraction studies on related compounds, like metal complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide, have revealed the coordination of the ligand to the metal center through the pyridine nitrogen and the sulfur atom of the thioamide group. mdpi.com The crystal structure of nickel(II) complexes with N(4)-substituted thiosemicarbazones derived from pyridine-2-carbaldehyde has been determined to be orthorhombic with the space group Pbca. researchgate.net
The solid-state structure of these molecules is often stabilized by a network of intermolecular hydrogen bonds. For instance, in pyridine-2-carbothioamide (B155194) derivatives, the amine and thioamide groups can act as hydrogen bond donors, while the pyridine nitrogen and the sulfur atom can act as acceptors. These interactions play a crucial role in the formation of the crystal lattice.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon that can be investigated using X-ray diffraction. rsc.org Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound were not found, research on related molecules like pyridine-2,6-dicarboxylic acid has shown the existence of different polymorphic forms, highlighting the importance of crystallization conditions. rsc.org Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and can be employed to analyze polycrystalline samples and study phase transitions. ijcce.ac.ir
Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectra of pyridine derivatives typically show absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, arise from the excitation of electrons in the aromatic π system of the pyridine ring. The n→π* transitions, which are usually weaker, involve the promotion of a non-bonding electron (for example, from the nitrogen atom) to an antibonding π* orbital.
In studies of metal complexes of pyridine derivatives, the UV-Vis spectra can also exhibit charge-transfer bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). acs.orgmdpi.com For example, in rhenium(I) complexes with N-methylpyridine-2-carbothioamide, distinct MLCT transitions have been observed. researchgate.net The coordination of the ligand to a metal ion can cause a shift in the absorption bands of the ligand. mdpi.com
Computational and Theoretical Investigations of 5 Methoxypyridine 2 Carbothioamide
Quantum Chemical Calculations (DFT, HF, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), Hartree-Fock (HF), and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the fundamental properties of molecules. qulacs.orgnih.gov These methods have been employed to elucidate the electronic structure, vibrational modes, and excited-state properties of 5-Methoxypyridine-2-carbothioamide and related compounds. tandfonline.comresearchgate.netresearchgate.net
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. tandfonline.com The energy gap between HOMO and LUMO provides information about the charge transfer interactions occurring within the molecule. researchgate.net For molecules with a carbothioamide group, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO can be distributed over the pyridine (B92270) ring, indicating potential sites for nucleophilic and electrophilic attacks, respectively. tandfonline.comresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.in In this compound, the negative potential (red and yellow regions) is typically concentrated around the electronegative sulfur and nitrogen atoms of the carbothioamide group and the oxygen atom of the methoxy (B1213986) group, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) is generally found around the hydrogen atoms. researchgate.netbhu.ac.in
Vibrational Frequency Calculations and Spectroscopic Simulations
Vibrational frequency calculations, often performed using DFT methods, are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netacs.org By comparing the calculated and experimental vibrational frequencies, a detailed understanding of the molecular structure and bonding can be achieved. researchgate.net For pyridine-carbothioamide derivatives, characteristic vibrational frequencies include the C=S stretching, N-H bending, and various pyridine ring vibrations. researchgate.net The accuracy of these predictions can be enhanced by using appropriate scaling factors to account for anharmonicity and basis set limitations. researchgate.net
Conformational Analysis and Energetic Profiles
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. researchgate.net By performing potential energy surface (PES) scans, the most stable conformers and the energy barriers between them can be identified. researchgate.netmdpi.com For this compound, the orientation of the methoxy and carbothioamide groups relative to the pyridine ring are key conformational variables. mdpi.comlancs.ac.uk The relative energies of different conformers can be influenced by intramolecular hydrogen bonding and steric effects. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the surrounding environment over time. nih.govnih.gov These simulations can be used to study the conformational changes, solvent effects, and binding interactions of this compound with biological targets. nih.govpeerj.com By analyzing the trajectories from MD simulations, properties such as root-mean-square deviation (RMSD) and the formation of hydrogen bonds can be evaluated to understand the stability and interaction patterns of the molecule. nih.govpeerj.com
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Natural Bond Orbital Analysis)
Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govrsc.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. mdpi.com For similar structures, Hirshfeld analysis often reveals that H···H, C···H/H···C, and N···H/H···N interactions are significant contributors to the crystal packing. nih.gov The presence of red spots on the dnorm surface indicates strong hydrogen bonding interactions, which play a crucial role in stabilizing the crystal structure. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals, corresponding to the classic Lewis structure picture. uni-muenchen.dewisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. uni-rostock.deresearchgate.net This analysis can reveal the nature of intramolecular and intermolecular hydrogen bonds and other non-covalent interactions that influence the molecular conformation and crystal packing. researchgate.netnumberanalytics.com
Derivation of Structure-Property Relationships from Computational Data
By integrating the results from various computational methods, it is possible to establish structure-property relationships. For instance, the calculated electronic properties, such as the HOMO-LUMO gap and MEP, can be correlated with the observed chemical reactivity and biological activity of the compound. acs.orgacs.org Similarly, insights from conformational analysis and intermolecular interaction studies can help in understanding the solid-state properties and polymorphism of this compound. acs.org Computational data can guide the design of new derivatives with enhanced properties for specific applications. acs.org
Coordination Chemistry of 5 Methoxypyridine 2 Carbothioamide As a Ligand
Ligand Design Principles of Pyridine (B92270) Carbothioamides in Metal Complexation
Pyridine carbothioamides, including 5-Methoxypyridine-2-carbothioamide, are a significant class of chelating ligands in coordination chemistry. researchgate.net Their effectiveness in metal complexation is rooted in several key design principles:
N,S-Bidentate Chelation : These ligands typically coordinate to metal centers through the nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group. mdpi.comresearchgate.net This forms a stable five-membered chelate ring, a favored configuration in coordination chemistry.
Tautomerism : Pyridine carbothioamides can exist in thione and thiol tautomeric forms. This flexibility is crucial for their versatile chelating behavior, allowing them to coordinate as neutral ligands or, upon deprotonation, as monoanionic ligands. nih.gov
Tunable Electronic and Steric Properties : The electronic and steric properties of the resulting metal complexes can be systematically modified by introducing different substituents on the pyridine ring or the amide nitrogen. researchgate.net The methoxy (B1213986) group at the 5-position of the pyridine ring in this compound, for instance, influences the electron density on the pyridine nitrogen, thereby affecting its coordination properties.
Versatility in Coordination Modes : Beyond simple chelation, thioamide-based ligands can exhibit various coordination modes, including monodentate, bridging, and pincer-type coordination, leading to a diverse range of complex structures. researchgate.net
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The nature of the resulting complex, whether mononuclear or polynuclear, is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion and its counter-ion, and the reaction conditions. While many pyridine carbothioamides readily form mononuclear complexes where one metal center is coordinated by one or more ligand molecules nih.govcurtin.edu.au, the formation of polynuclear structures, including dinuclear and polynuclear chains, has also been observed, particularly with ligands capable of bridging between metal centers. rsc.orgnih.gov For instance, reactions of pyridyl-containing azo ligands with copper(II) salts have yielded mononuclear, dinuclear, and polynuclear complexes depending on the specific ligand structure. nih.gov
The predominant coordination mode for pyridine carbothioamides is N,S-bidentate chelation, where the ligand coordinates to the metal through the pyridine nitrogen and the thioamide sulfur atom. mdpi.comresearchgate.net This mode of coordination leads to the formation of a stable five-membered ring. mdpi.com The resulting complexes often exhibit a piano-stool geometry, particularly in organometallic complexes. mdpi.com The coordination can occur with the ligand in its neutral thione form or as a deprotonated thiolate. mdpi.com
Spectroscopic and Crystallographic Studies of Metal Complexes
A variety of spectroscopic and crystallographic techniques are employed to characterize the metal complexes of this compound.
Spectroscopic Characterization :
FT-IR Spectroscopy : Infrared spectroscopy is used to confirm the coordination of the ligand to the metal center. Shifts in the vibrational frequencies of the C=S and C=N bonds upon complexation provide evidence of coordination. medjchem.comdergipark.org.tr
NMR Spectroscopy : 1H and 13C NMR spectroscopy are valuable for elucidating the structure of the complexes in solution. Coordination to a metal center typically causes downfield shifts in the signals of protons adjacent to the coordination sites. mdpi.comresearchgate.net
UV-Vis Spectroscopy : Electronic absorption spectra provide information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands. researchgate.nettandfonline.com
Crystallographic Studies :
Below is a table summarizing typical spectroscopic data for pyridine carbothioamide complexes:
| Spectroscopic Technique | Key Observables | Reference |
| FT-IR | Shift in ν(C=S) and ν(C=N) stretching frequencies upon coordination. Appearance of new ν(M-N) and ν(M-S) bands. | medjchem.comnih.gov |
| 1H NMR | Downfield shift of pyridine ring protons, particularly H-6, upon coordination. | mdpi.comresearchgate.net |
| UV-Vis | Intraligand transitions (π→π, n→π) and Ligand-to-Metal Charge Transfer (LMCT) bands. | researchgate.netnih.gov |
Theoretical Elucidation of Electronic and Geometric Structures of Complexes
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper insight into the electronic and geometric structures of metal complexes. researchgate.netnih.gov
Geometry Optimization : DFT calculations can be used to predict and refine the geometry of the complexes, which can then be compared with experimental data from X-ray crystallography. mdpi.com
Spectroscopic Predictions : Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra (UV-Vis), aiding in the assignment of experimentally observed transitions. researchgate.net Similarly, vibrational frequencies (IR) can be calculated and compared with experimental spectra. nih.gov
| Computational Method | Information Obtained | Reference |
| DFT | Optimized molecular geometry, bond lengths, and bond angles. | nih.govmdpi.com |
| NBO/QTAIM | Analysis of metal-ligand bond character and charge distribution. | mdpi.com |
| TD-DFT | Prediction of electronic absorption spectra and assignment of electronic transitions. | researchgate.net |
Potential Applications of Coordination Compounds in Catalysis and Materials Science
The unique properties of metal complexes derived from pyridine carbothioamides, including this compound, suggest their potential for a range of applications.
Catalysis : Coordination compounds are widely used as catalysts in a variety of chemical reactions due to their ability to enhance reaction rates and provide selectivity. solubilityofthings.com The tunable electronic and steric properties of pyridine carbothioamide ligands make their metal complexes promising candidates for catalytic applications, such as in cross-coupling reactions and hydrogenation. solubilityofthings.comorientjchem.org
Materials Science : The ability of these ligands to form stable complexes with diverse structural motifs opens up possibilities in materials science. kfupm.edu.sa For example, coordination polymers and metal-organic frameworks (MOFs) based on such ligands are being explored for applications in gas storage and as novel functional materials. solubilityofthings.com The luminescent properties of some transition metal complexes also suggest potential applications in organic light-emitting diodes (OLEDs) and sensors. orientjchem.orgkfupm.edu.sa
Derivatization Strategies and Analog Design for 5 Methoxypyridine 2 Carbothioamide
Systematic Modification of the Thioamide Group (e.g., N-Alkylation, S-Alkylation)
The thioamide functional group is a key site for structural modification, offering opportunities for both N-alkylation and S-alkylation to generate a library of analogs with altered properties.
N-Alkylation: The nitrogen atom of the thioamide can be alkylated to introduce various substituents. This modification can influence the compound's hydrogen bonding capacity, lipophilicity, and steric profile. While direct N-alkylation of primary thioamides can sometimes be challenging, methods involving deprotonation with a suitable base followed by reaction with an alkyl halide are commonly employed. For pyridine-2-carbothioamides, the reaction conditions would need to be carefully optimized to avoid competing reactions at the pyridine (B92270) nitrogen.
S-Alkylation: The sulfur atom of the thioamide group is nucleophilic and can be readily alkylated with alkyl halides or other electrophiles. This transformation results in the formation of a thioimidate group. S-alkylation significantly alters the electronic properties of the original thioamide, converting the C=S double bond into a C=N double bond within the thioimidate moiety. This change can impact the compound's ability to act as a hydrogen bond donor and its metal-chelating properties.
Exploration of Pyridine Ring Substituent Variations (e.g., Modifications at the 5-Position)
The 5-methoxy group on the pyridine ring is a critical determinant of the molecule's electronic character and can be a focal point for analog design.
Modification of the 5-Methoxy Group: The methoxy (B1213986) group can be dealkylated to the corresponding 5-hydroxy derivative, which can then serve as a handle for introducing a variety of other functional groups via O-alkylation or O-acylation. This allows for the exploration of a wide range of ether and ester functionalities at the 5-position, systematically varying the size, polarity, and hydrogen bonding potential of the substituent.
Synthesis of Hybrid Molecular Architectures Incorporating the 5-Methoxypyridine-2-carbothioamide Scaffold
Hybrid molecules, which combine two or more pharmacophoric units into a single entity, represent a promising avenue for the development of novel compounds with enhanced or multi-target activities. The this compound scaffold can be incorporated into hybrid structures with other heterocyclic rings known for their biological relevance, such as thiazole (B1198619) or pyrazole (B372694).
Thiazole Hybrids: Thiazole rings are present in numerous biologically active compounds. A common synthetic route to pyridine-thiazole hybrids involves the Hantzsch thiazole synthesis, where a thioamide (in this case, this compound) is reacted with an α-haloketone. This reaction would lead to the formation of a 2-(5-methoxypyridin-2-yl)thiazole derivative, with the substituents on the thiazole ring being determined by the choice of the α-haloketone.
Pyrazole Hybrids: Pyrazole moieties are also prevalent in medicinal chemistry. The synthesis of pyridine-pyrazole hybrids can be achieved through various condensation reactions. For example, the thioamide group of this compound could potentially be utilized in cyclization reactions with appropriately functionalized hydrazine (B178648) derivatives to construct a pyrazole ring.
The biological evaluation of such hybrid molecules could reveal synergistic effects arising from the combination of the two heterocyclic systems. For instance, studies on other pyridine-thiazole and pyridine-pyrazole hybrids have demonstrated promising anticancer and antimicrobial activities. nih.govrsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies on Chemically Modified Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications influence the biological activity and chemical properties of a molecule. For this compound and its analogs, SAR studies would focus on systematically correlating structural changes with observed effects.
Methodologies for Investigating Structural Influence on Reactivity
Several methodologies can be employed to investigate the influence of structural modifications on the reactivity of this compound analogs:
Kinetic Studies: By measuring the reaction rates of different analogs in a specific chemical transformation (e.g., alkylation), it is possible to quantify the effect of substituents on reactivity.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate electronic properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These calculations can provide insights into how different substituents affect the electron distribution and reactivity of the molecule.
Linear Free-Energy Relationships (LFERs): The Hammett equation is a classic example of an LFER that can be used to correlate the electronic effects of substituents with reaction rates or equilibrium constants. mdpi.com By plotting the logarithm of the rate or equilibrium constant against the appropriate Hammett substituent constant (σ), a linear relationship can often be obtained, with the slope (ρ) providing a measure of the reaction's sensitivity to electronic effects.
Exploration of Substituent Effects on Chemical Properties
The introduction of different substituents on the pyridine ring or the thioamide group can have profound effects on the chemical properties of the molecule.
Electronic Effects: Electron-donating groups (EDGs) like the methoxy group at the 5-position increase the electron density of the pyridine ring, which can influence its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack. These electronic perturbations can also affect the reactivity of the thioamide group.
Steric Effects: The size and shape of the substituents can influence the accessibility of reactive centers within the molecule. Bulky groups can hinder the approach of reagents, leading to lower reaction rates.
Lipophilicity and Solubility: Modifications to the structure will alter the compound's lipophilicity (logP) and aqueous solubility. These properties are crucial for its behavior in biological systems and for its formulation as a potential therapeutic agent.
The following table illustrates the potential impact of various substituents at the 5-position of the pyridine-2-carbothioamide (B155194) core on its electronic properties, based on general principles of physical organic chemistry.
| Substituent at 5-Position | Hammett Constant (σp) | Expected Electronic Effect on Pyridine Ring |
| -OCH3 (Methoxy) | -0.27 | Electron-donating |
| -CH3 (Methyl) | -0.17 | Weakly electron-donating |
| -H (Hydrogen) | 0.00 | Neutral (Reference) |
| -Cl (Chloro) | 0.23 | Electron-withdrawing |
| -CN (Cyano) | 0.66 | Strongly electron-withdrawing |
| -NO2 (Nitro) | 0.78 | Very strongly electron-withdrawing |
Note: The Hammett constants (σp) are for the para-position in a benzene (B151609) ring and are used here as an approximation of the electronic effect at the 5-position of the pyridine ring.
Potential Applications in Advanced Chemical Research and Technology
Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis
5-Methoxypyridine-2-carbothioamide is a valuable synthetic intermediate for the construction of more complex molecules, particularly heterocyclic compounds that are often the core of pharmaceuticals and other functional materials. The thioamide group is a key reactive handle that can participate in a variety of chemical transformations. For instance, it can be converted into other functional groups or used in cyclization reactions to build new ring systems.
The pyridine (B92270) nitrogen and the sulfur of the thioamide can act as nucleophiles or can be activated to participate in further reactions. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity of the pyridine ring, directing substitution reactions to specific positions. This predictable reactivity is crucial in multi-step syntheses where precise control over the molecular architecture is required.
While direct literature on the synthetic uses of this compound is specific, the utility of closely related structures like 5-Methoxypicolinimidamide highlights the potential of this scaffold. 5-Methoxypicolinimidamide is recognized as a versatile building block for creating a range of organic molecules and pharmaceutical intermediates. a2bchem.com It readily participates in nucleophilic substitution reactions, enabling the efficient modification of functional groups and the construction of complex organic structures. a2bchem.com This analogue's role in synthesizing heterocyclic compounds underscores the potential of the 5-methoxypyridine-2-carboxamide framework in medicinal chemistry and material science. a2bchem.com
The general reactivity of pyridine-based compounds further supports the role of this compound as a key intermediate. Pyridine derivatives are fundamental components in the synthesis of numerous biologically active compounds and functional materials. biointerfaceresearch.com The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of the properties of the final products. chim.it
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions | Resulting Structures |
| Thioamide | Cyclization, Conversion to Amides/Nitriles/Thiazoles | Fused heterocycles, Substituted pyridines |
| Pyridine Nitrogen | N-oxide formation, Alkylation, Coordination to metals | Pyridine-N-oxides, Pyridinium salts, Metal complexes |
| Methoxy Group | Ether cleavage (under harsh conditions) | Hydroxypyridine derivatives |
| Aromatic Ring | Electrophilic/Nucleophilic aromatic substitution | Further substituted pyridine derivatives |
Contributions to Advanced Materials Science and Engineering
The application of this compound extends into the realm of materials science, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). bldpharm.comnih.gov These materials are constructed from metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional structures with high porosity and surface area. researchgate.netchalmers.se The properties of these materials can be tuned by carefully selecting the metal and the organic linker.
Pyridine-based ligands are widely used in the construction of coordination polymers and MOFs due to the ability of the pyridine nitrogen to coordinate strongly with metal ions. mdpi.com The thioamide group in this compound offers an additional coordination site through the sulfur atom, allowing it to act as a bidentate ligand, bridging two metal centers or chelating a single metal center. This can lead to the formation of robust and structurally diverse frameworks. The methoxy group can also influence the self-assembly process and the properties of the resulting material through steric and electronic effects.
The potential for this compound to be used in creating materials for gas storage and separation, catalysis, and sensing is significant. The specific arrangement of the functional groups within the pores of a MOF constructed from this ligand could lead to selective interactions with certain molecules. Commercial suppliers of this compound list its potential applications in areas such as OLED materials and other electronic and magnetic materials, indicating active research into its use in materials science. bldpharm.com
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Bridging or chelating organic linker | Gas storage (e.g., H₂, CO₂), Separation, Catalysis |
| Coordination Polymers | Ligand for creating 1D, 2D, or 3D structures | Luminescent materials, Magnetic materials, Sensors |
| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers | Display and lighting technology |
Development as Ligands in Catalytic Systems
The ability of this compound to coordinate with metal ions also makes it a promising candidate for use as a ligand in catalytic systems. The electronic properties of the ligand can have a profound impact on the activity and selectivity of a metal catalyst. The pyridine ring, being an electron-deficient aromatic system, can be modified with substituents to tune its electron-donating or -withdrawing character.
The methoxy group at the 5-position is an electron-donating group, which increases the electron density on the pyridine nitrogen. This can enhance the binding of the ligand to a metal center and influence the redox properties of the resulting complex. The thioamide group provides a soft sulfur donor atom, which can form strong bonds with late transition metals that are commonly used in catalysis.
Research on related N-substituted 2-pyridinecarbothioamides has shown their effectiveness as ligands in cobalt-containing complexes for photocatalytic hydrogen generation. nih.gov In these systems, the pyridinecarbothioamide ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The electronic nature of the substituents on the pyridine ring can be used to modulate the reduction potential of the metal complex, thereby tuning its catalytic activity. The presence of the methoxy group in this compound would be expected to influence the catalytic properties in a predictable manner, making it an attractive ligand for the development of new and improved catalysts.
Design of Chemical Probes for Mechanistic Chemical Biology Studies
Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com They are essential tools in chemical biology for dissecting complex biological processes and for identifying new therapeutic targets. sigmaaldrich.com The development of potent and selective chemical probes is a significant challenge that requires a deep understanding of molecular interactions.
The this compound scaffold has emerged as a promising starting point for the design of chemical probes. A notable example is the development of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). acs.org This enzyme is crucial for the biosynthesis of natural products in bacteria, making it an attractive target for the development of new antibacterial agents. ML267, which incorporates a 4-methoxypyridin-2-yl)piperazine-1-carbothioamide core, was identified through high-throughput screening and subsequent medicinal chemistry optimization. acs.org
The discovery of ML267 highlights the potential of the methoxypyridine-carbothioamide motif to serve as a pharmacophore for interacting with specific biological targets. The methoxy group can form key hydrogen bonds or other interactions within a protein's binding site, contributing to the potency and selectivity of the inhibitor. biointerfaceresearch.com The thioamide group is also known to participate in hydrogen bonding and can be a key feature for molecular recognition. Further exploration of derivatives of this compound could lead to the discovery of new chemical probes for a variety of biological targets, aiding in the elucidation of disease mechanisms and the development of new therapeutic strategies. nih.govnih.gov
Future Perspectives and Emerging Research Directions
Exploration of Novel and Efficient Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount to the widespread investigation and application of 5-Methoxypyridine-2-carbothioamide. Future research is likely to focus on moving beyond traditional multi-step syntheses towards more streamlined and atom-economical approaches.
One promising direction is the advancement of one-pot, multicomponent reactions (MCRs) . mdpi.comnih.govtandfonline.com These reactions, where three or more reactants combine in a single step without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and the rapid generation of molecular diversity. nih.govtandfonline.com For this compound, an MCR approach could potentially involve the condensation of a suitable methoxypyridine precursor, an amine, and a sulfur source under optimized conditions.
Microwave-assisted organic synthesis (MAOS) represents another key area for exploration. ijarsct.co.innih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. ijarsct.co.innih.gov The application of MAOS to the synthesis of pyridine (B92270) derivatives has already proven successful, suggesting its potential for the efficient production of this compound. mdpi.comnih.gov
Furthermore, the use of transition metal catalysts , such as palladium, copper, or nickel, is a well-established strategy for constructing functionalized pyridine rings with high selectivity. ijarsct.co.in Future research could explore novel catalytic cross-coupling reactions to introduce the methoxy (B1213986) and carbothioamide groups onto a pyridine scaffold with high precision and yield.
Recent developments in thioamide synthesis, such as the Willgerodt–Kindler reaction , which involves the three-component condensation of a carbonyl compound, a sulfur reagent, and an amine, also present a viable pathway for the synthesis of this compound and its analogs. rsc.org
Application of Advanced In-Situ Spectroscopic Characterization Techniques
To fully optimize synthetic reactions and understand the mechanistic pathways involved in the formation and subsequent reactions of this compound, advanced in-situ spectroscopic techniques are indispensable. These methods allow for real-time monitoring of reacting species without the need for sample extraction, providing a dynamic picture of the chemical transformation.
In-situ Infrared (IR) and Raman spectroscopy are powerful tools for tracking changes in functional groups and bonding throughout a reaction. beilstein-journals.orgacs.org For the synthesis of this compound, these techniques could be used to monitor the consumption of starting materials and the formation of the thioamide group, providing critical data for reaction optimization. acs.org For instance, monitoring the C=S bond vibration would offer direct evidence of product formation. Advanced techniques like shifted-excitation Raman difference spectroscopy (SERDS) could be employed to overcome potential fluorescence interference, providing clearer mechanistic details. beilstein-journals.org
The table below illustrates the potential application of these techniques:
| Spectroscopic Technique | Information Gained for this compound | Potential Impact |
| In-situ FT-IR Spectroscopy | Real-time monitoring of the formation of the C=S bond and disappearance of starting material functional groups. | Optimization of reaction conditions (temperature, pressure, catalyst loading) for improved yield and purity. |
| In-situ Raman Spectroscopy | Tracking of vibrational modes of the pyridine ring and thioamide group to understand molecular structure changes during the reaction. | Elucidation of reaction mechanisms and identification of transient intermediates. |
| Nuclear Magnetic Resonance (NMR) | Following the reaction progress by observing changes in the chemical shifts of protons and carbons in the reacting molecules. | Detailed mechanistic insights and kinetic profiling of the reaction. |
High-Throughput Screening in Chemical Reaction Discovery and Optimization
High-Throughput Screening (HTS) is a revolutionary approach in drug discovery and materials science that involves the rapid testing of thousands or even millions of compounds to identify those with desired biological activity or properties. japsonline.com This technology can be adapted for the discovery and optimization of chemical reactions for the synthesis of this compound and its derivatives.
By employing robotic automation and miniaturized reaction vessels, a vast array of reaction conditions—such as different catalysts, solvents, temperatures, and reactant ratios—can be screened simultaneously. japsonline.com This would dramatically accelerate the process of identifying the optimal conditions for synthesizing this compound with the highest yield and purity.
Furthermore, HTS can be used to create and screen libraries of this compound analogs against various biological targets, such as enzymes or receptors, to quickly identify potential lead compounds for drug development. ontosight.ainih.gov The pyridine scaffold is a common feature in many pharmacologically active compounds, making its derivatives, including this compound, attractive candidates for such screening campaigns. ontosight.aiontosight.ai
Integration with Machine Learning and Artificial Intelligence in Molecular Design
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is heralding a new era of molecular design and discovery. numberanalytics.comtandfonline.com These computational tools can analyze vast datasets to predict the properties of molecules, propose novel structures with desired characteristics, and even suggest optimal synthetic routes. tandfonline.comresearchgate.net
For this compound, AI and ML could be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of this compound and its derivatives. researchgate.netresearchgate.net This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold that are optimized for a specific biological target. researchgate.netrsc.org These models can explore a vast chemical space to identify compounds with potentially superior efficacy and safety profiles.
Retrosynthesis Prediction: AI tools can analyze the structure of this compound and propose the most efficient synthetic pathways, potentially uncovering novel and more sustainable routes.
The integration of AI with automated synthesis platforms could eventually lead to a closed-loop system where new molecules are designed, synthesized, and tested autonomously, radically accelerating the pace of research and development. nih.gov
Development of Sustainable and Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net Future research on this compound will undoubtedly be influenced by these principles.
Key areas of focus for developing sustainable synthetic processes include:
Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or deep eutectic solvents (DESs). rsc.org The use of DESs has already shown promise in the synthesis of thioamides. rsc.org
Heterogeneous Catalysts: Employing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. tandfonline.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or sonication to drive reactions, often at lower temperatures and with shorter reaction times than conventional heating. nih.govcitedrive.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. nih.govtandfonline.com
The table below summarizes some green chemistry approaches and their potential application to the synthesis of this compound.
| Green Chemistry Approach | Application to this compound Synthesis | Expected Benefits |
| Use of Deep Eutectic Solvents | As a reaction medium for the synthesis of the thioamide. | Reduced use of volatile organic compounds, potential for recyclability, and enhanced reaction rates. |
| Microwave-Assisted Synthesis | To accelerate the key bond-forming steps in the synthesis. | Shorter reaction times, higher yields, and reduced energy consumption. |
| Multicomponent Reactions | One-pot synthesis from simple precursors. | Increased atom economy, reduced waste, and simplified purification processes. |
| Heterogeneous Catalysis | Employing a recyclable catalyst for the formation of the pyridine ring or functional group installation. | Simplified product purification, catalyst reusability, and reduced metal contamination in the final product. |
By embracing these future perspectives and emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a manner that is both innovative and sustainable.
Q & A
Q. What are the recommended synthetic routes for 5-Methoxypyridine-2-carbothioamide, and how can reaction conditions be optimized?
The synthesis of pyridine-thioamide derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Thioamide functionalization : React 5-methoxypyridine-2-carbonitrile with hydrogen sulfide (H₂S) or Lawesson’s reagent under controlled temperatures (60–80°C) in anhydrous solvents like THF or DCM. Monitor progress via TLC or HPLC .
- Methoxy group retention : Protect the methoxy group during synthesis by using trimethylsilyl (TMS) protecting agents to prevent demethylation under acidic/basic conditions .
- Optimization : Adjust catalyst loading (e.g., Pd for coupling reactions) and solvent polarity to improve yield. For instance, DMF enhances solubility but may require lower temperatures to avoid side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98% by peak area) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methoxy proton at δ ~3.8 ppm, thioamide NH at δ ~10.2 ppm) and high-resolution mass spectrometry (HRMS) .
- Elemental analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Pyridine derivatives often target the respiratory system (WGK 3 hazard classification). Use fume hoods and PPE (gloves, goggles) .
- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioamide group .
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid sulfur oxide emissions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the thioamide group in nucleophilic substitution reactions?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents (e.g., D₂O vs. H₂O) to identify rate-determining steps .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and charge distribution on the thioamide sulfur .
- Trapping intermediates : Use in situ IR or ESI-MS to detect thiocyanate or disulfide intermediates under varying pH conditions .
Q. How do structural modifications (e.g., methoxy position, substituent electronic effects) influence biological activity?
- SAR studies : Synthesize analogs (e.g., 3-methoxy or 6-methoxy isomers) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
- Electron-withdrawing groups : Introduce halogens (Cl, Br) at the pyridine 4-position to enhance thioamide electrophilicity and binding affinity .
- Crystallography : Solve X-ray structures to correlate substituent orientation with activity (e.g., methoxy group π-stacking in hydrophobic pockets) .
Q. How should contradictory data on reaction yields or spectroscopic results be resolved?
- Reproducibility checks : Replicate experiments under identical conditions (solvent purity, moisture levels) to isolate variables .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals caused by rotamers or tautomers .
- Batch analysis : Compare COA (Certificate of Analysis) data across suppliers to identify impurities (e.g., residual Pd in coupling reactions) .
Methodological Notes
- Synthetic scalability : Pilot reactions at 1 mmol scale before scaling to 10–100 mmol. Use flow chemistry for exothermic steps (e.g., H₂S addition) .
- Data validation : Cross-reference spectral data with databases (SciFinder, Reaxys) to confirm novel compounds .
- Ethical reporting : Disclose all reaction conditions (e.g., solvent grades, catalyst sources) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
